Maytansinol - 57103-68-1

Maytansinol

Catalog Number: EVT-273639
CAS Number: 57103-68-1
Molecular Formula: C28H37ClN2O8
Molecular Weight: 565.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maytansinol [, , , , , , , , , , , , , , , , , , , , , , , , , , ] is a natural product originally isolated from the bark of the African shrub Maytenus ovatus. It belongs to the class of compounds known as maytansinoids, which are potent inhibitors of microtubule assembly. Maytansinol itself is not used clinically due to its high toxicity, but it serves as a crucial precursor for the synthesis of less toxic and more targeted derivatives, such as DM1, used in antibody-drug conjugates (ADCs) for cancer therapy [, , , ].

Semisynthetic Production:

The primary method for obtaining maytansinol is through the semisynthetic modification of ansamitocin P-3 (AP-3), a related maytansinoid produced by fermentation of the bacterium Actinosynnema pretiosum [, , , , ]. This process generally involves a reductive hydrolysis of the ester group at the C-3 position of AP-3. Various reducing agents can be employed for this transformation, including:

  • Lithium trimethoxyaluminum hydride (LiAl(OMe)3H): This reagent provides high yields of maytansinol [, ].
  • Lithium aluminum hydride (LiAlH4): This powerful reducing agent can also be used, but its application requires careful optimization of reaction conditions [].
  • Other Reducing Agents: Similar reagents like lithium triethoxyaluminum hydride (LiAl(OEt)3H), lithium tripropoxyaluminum hydride (LiAl(OPr)3H), and their sodium analogs have also been reported for this transformation [, ].
Molecular Structure Analysis

Maytansinol possesses a complex 19-membered macrocyclic lactam ring structure [, , , ], incorporating several stereocenters and diverse functionalities, including:

  • C-3 Hydroxyl Group: This functional group is crucial for its biological activity and serves as the site for esterification to generate various maytansinoid derivatives [, , , , , ].
  • C-9 Carbinolamide: This moiety is also essential for its biological activity, and modifications at this position significantly impact its potency [].
  • Epoxide Ring: The epoxide ring at the C4-C5 position contributes to the conformational rigidity of the molecule, but its presence is not strictly required for biological activity [].

Esterification:

The most common chemical modification of maytansinol involves esterification of the C-3 hydroxyl group with various carboxylic acids [, , , , , , , ]. This reaction is typically carried out using activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a base. This transformation allows for the generation of diverse maytansinoid analogs with altered pharmacological properties.

Etherification:

Modifications at the C-9 carbinolamide, primarily through etherification, have also been explored to modulate the biological activity of maytansinol [, ].

Oxidation and Reduction:

Oxidation of the C-3 hydroxyl group to the corresponding ketone (3-maytansinone) followed by stereoselective reduction provides access to 3-epimaytansinoids [].

Deoxygenation:

The epoxide ring can be selectively removed to generate 4,5-deoxymaytansinoids [].

Conjugation Chemistry:

For ADC development, maytansinoid derivatives are conjugated to monoclonal antibodies through strategically engineered linkers. These linkers typically exploit the reactivity of thiol groups introduced into the maytansinoid molecule [, , , , , , ].

Chemical Reactions Analysis
  • Photoaffinity Labeling: Maytansinoid derivatives containing photoreactive groups have been designed to identify and characterize the binding site of maytansinoids on tubulin [].
  • Bioconjugation Strategies: The development of ADCs has spurred significant advances in bioconjugation chemistry, particularly in the design and synthesis of stable and biocompatible linkers for attaching small molecule drugs to antibodies [, , , ].
Mechanism of Action

Maytansinol and its derivatives exert their potent cytotoxic effects by targeting tubulin, a protein that polymerizes to form microtubules [, , ]. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintaining cell shape. Maytansinoids bind to tubulin at a site distinct from that of other antimitotic agents, such as vinca alkaloids and taxanes []. This binding interaction inhibits microtubule assembly and promotes their disassembly, ultimately leading to cell cycle arrest and apoptosis.

Anticancer Research:

  • Antibody-Drug Conjugates: Maytansinoid derivatives, particularly DM1, are widely used as payloads in ADCs for targeted cancer therapy [, , , ]. These ADCs exploit the high specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, minimizing off-target toxicity.
  • Structure-Activity Relationship Studies: Chemical modifications of maytansinol have been extensively explored to understand the structural features responsible for its biological activity and improve its therapeutic index [, , ].

Cell Biology Research:

  • Microtubule Dynamics: Maytansinoids serve as valuable tools to study microtubule dynamics, including their assembly, disassembly, and interactions with other cellular components [, , ].
  • Fluorescent Probes: Fluorescently labeled maytansinoid derivatives have been developed to visualize microtubule structures and dynamics in live cells [].

Relevance: Ansamitocin P-3 is structurally similar to Maytansinol, differing only in the presence of an isobutyrate ester group at the C-3 hydroxyl position of Maytansinol. [, ] This ester group is cleaved through reductive hydrolysis to yield Maytansinol. [, , ]

N-desmethyl-4,5-desepoxymaytansinol

Compound Description: N-desmethyl-4,5-desepoxymaytansinol is a biosynthetic precursor of ansamitocins, including Ansamitocin P-3. It is produced by a mutant strain of A. pretiosum lacking a functional asm19 gene, which encodes the enzyme responsible for attaching the C-3 ester side chain. [] This compound serves as the substrate for Asm19, which catalyzes its conversion to ansamitocins using various acyl-CoA substrates. []

3-O-carbamoylmaytansinol (CAM)

Compound Description: 3-O-carbamoylmaytansinol (CAM) is a novel maytansinoid designed and produced through combinatorial biosynthesis. [] It exhibits significantly lower self-toxicity towards A. pretiosum compared to AP-3, making it a promising alternative starting material for Maytansinol and maytansinoid-based antibody-drug conjugates (ADCs). [] The carbamoyl group at the C-3 position can be chemically cleaved to generate Maytansinol. []

Relevance: 3-O-carbamoylmaytansinol shares the core structure of Maytansinol but bears a carbamoyl group instead of the ester side chain found in other maytansinoids like AP-3. [] This structural difference contributes to its reduced toxicity in A. pretiosum. []

DM1 (N-methyl-N-(3-mercapto-1-oxopropyl)-L-alanine ester of maytansinol)

Compound Description: DM1 is a potent cytotoxic agent and a derivative of Maytansine. [, , ] It is a key component of the antibody-drug conjugate Trastuzumab emtansine (T-DM1), used in targeted therapy for HER2-positive cancers. [, , ] DM1 exerts its cytotoxic effect by binding to tubulin, inhibiting microtubule assembly and ultimately leading to cell death. []

Relevance: DM1 is a synthetic derivative of Maytansinol, containing a modified N-methyl-L-alanine moiety linked to the C-3 hydroxyl group of Maytansinol via an ester bond. [, ] This modification enables its conjugation to antibodies, facilitating targeted drug delivery. [, ]

Relevance: Maytansine and Maytansinol share the same core macrocyclic structure. [, ] The key difference lies in the presence of an N-methyl-L-alanine ester side chain at the C-3 position of Maytansine. [, ] Maytansinol is often used as a starting material for synthesizing Maytansine and other maytansinoid derivatives. []

Maysine

Compound Description: Maysine is a naturally occurring maytansinoid that lacks the C-3 ester side chain present in Maytansine and many other maytansinoids. [] It exhibits lower antileukemic and cytotoxic activity compared to Maytansine, suggesting the importance of the C-3 ester for optimal biological activity. []

Relevance: Maysine highlights the importance of the C-3 ester side chain for the biological activity of Maytansinol and its derivatives. [] The absence of this ester in Maysine significantly reduces its potency compared to Maytansine and other C-3 ester-containing maytansinoids. []

Normaysine

Compound Description: Normaysine, similar to Maysine, lacks the C-3 ester side chain found in many maytansinoids. [] This structural difference results in diminished antileukemic and cytotoxic activity compared to Maytansine. []

Relevance: Normaysine further emphasizes the significance of the C-3 ester side chain for the biological activity of Maytansinol derivatives. [] Its reduced potency compared to Maytansine underscores the crucial role of this structural feature in conferring antitumor activity. []

Maysenine

Compound Description: Maysenine, another naturally occurring maytansinoid, also lacks the C-3 ester side chain commonly found in its analogs. [] Like Maysine and Normaysine, this structural variation translates to significantly lower antileukemic and cytotoxic activity compared to Maytansine. []

Relevance: Maysenine strengthens the understanding that the presence of the C-3 ester side chain is crucial for the potent biological activity observed in Maytansinol and its derivatives. [] The consistent pattern of reduced potency in Maytansinol analogs lacking this structural feature emphasizes its importance in drug design. []

9-Methoxymaytansinoids

Compound Description: This group of Maytansinoid analogs features a methoxy group at the C-9 position, as opposed to the hydroxyl group present in Maytansinol. [] Studies on their mass spectrometry fragmentation patterns revealed distinct differences compared to Maytansinol and other maytansinoids due to the 9-O-methyl substitution. []

Relevance: 9-Methoxymaytansinoids provide valuable insights into the structure-activity relationships of Maytansinol derivatives. [] Comparing their fragmentation patterns to those of Maytansinol helps understand the influence of specific structural modifications on the molecule's stability and behavior. []

20-demethoxy-20-[3-[[[5-(dimethylamino)naphthalen-1-yl]sulfonyl]amino]propyl]maytansinol 3-isobutyrate (Dan-PDM-3)

Compound Description: Dan-PDM-3 is a synthetic fluorescent probe designed to study the binding site of maytansine and rhizoxin on tubulin. [] It consists of a Maytansinoid moiety linked to a dansyl fluorophore. [] This compound exhibits potent inhibition of tubulin polymerization, comparable to Ansamitocin P-3. []

Relevance: Dan-PDM-3 exemplifies the use of Maytansinol derivatives as tools for studying tubulin dynamics. [] By incorporating a fluorescent tag into the Maytansinol scaffold, researchers can visualize and investigate the interactions between maytansinoids and their target protein. []

20-demethoxy-20-[(p-azidobenzoyl)oxy]maytansinol 3-isobutyrate (DABMI)

Compound Description: DABMI is a photoaffinity labeling reagent developed to investigate the binding site of maytansine and rhizoxin on tubulin. [] It comprises a Maytansinoid moiety linked to a photoreactive p-azidobenzoyl group. [] Upon irradiation, DABMI forms a covalent bond with tubulin, allowing for the identification of the binding site. []

Relevance: DABMI showcases another approach to using Maytansinol derivatives as probes for studying tubulin interactions. [] By incorporating a photoreactive group, researchers can covalently trap the interaction between maytansinoids and tubulin, facilitating the mapping of the binding site. []

Maytansinol-9-methyl ether-3-propionate

Compound Description: Maytansinol-9-methyl ether-3-propionate is a novel ansamitocin analog isolated from Actinosynnema pretiosum FIM06-0063. [] It features a methyl ether at the C-9 position and a propionate ester at the C-3 position. []

Relevance: Maytansinol-9-methyl ether-3-propionate expands the diversity of known Maytansinol analogs and provides insights into the structural variations possible within this class of compounds. [] This finding highlights the potential of microbial sources for discovering new maytansinoids. []

Maytansinol-9-methyl ether-3-3′-methy-butyrate

Compound Description: Maytansinol-9-methyl ether-3-3′-methy-butyrate is another novel ansamitocin analog isolated from Actinosynnema pretiosum FIM06-0063. [] It possesses a methyl ether at the C-9 position and a 3′-methylbutyrate ester at the C-3 position. []

Relevance: Similar to Maytansinol-9-methyl ether-3-propionate, this analog demonstrates the structural diversity found within maytansinoids from microbial sources. [] Discovering such analogs contributes to expanding the chemical space of this class of compounds for potential therapeutic development. []

3-epimaytansinoids

Compound Description: 3-epimaytansinoids are a series of synthetic Maytansinoid analogs with an inverted stereochemistry at the C-3 position compared to Maytansinol. [] These compounds were synthesized to explore the impact of C-3 stereochemistry on biological activity. []

Relevance: 3-epimaytansinoids highlight the importance of stereochemistry in dictating the biological activity of Maytansinol derivatives. [] The inverted stereochemistry at C-3 in these analogs resulted in a significant loss of activity compared to their natural counterparts, emphasizing the need for precise structural configurations for optimal efficacy. []

4,5-deoxymaytansinoids

Compound Description: 4,5-deoxymaytansinoids represent a group of Maytansinoid analogs lacking the epoxide ring present in Maytansinol and other natural maytansinoids. [] These compounds were synthesized to investigate the significance of the epoxide moiety for biological activity. []

Relevance: 4,5-deoxymaytansinoids demonstrate that the epoxide ring, while present in many natural maytansinoids, is not essential for their biological activity. [] This finding suggests that targeting other structural features of Maytansinol, such as the C-3 side chain or the aromatic region, could be viable strategies for developing new analogs. []

Properties

CAS Number

57103-68-1

Product Name

Maytansinol

IUPAC Name

(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione

Molecular Formula

C28H37ClN2O8

Molecular Weight

565.1 g/mol

InChI

InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+/t16-,20+,21+,22-,25+,27+,28+/m1/s1

InChI Key

QWPXBEHQFHACTK-RZKXNLMUSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O

Solubility

Soluble in DMSO

Synonyms

Maytansinol; Ansamitocin P-0; Ansamitocin P 0; Antibiotic C 15003P 0; NSC 239386; NSC-239386; NSC239386; maytansine derivative.

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)O)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.